3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
The compound “3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the IUPAC name 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride . It has a molecular weight of 239.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s InChI key isJNVKPAUVBSRCKU-UHFFFAOYSA-N
.
Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazoles, including those structurally related to 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, have been synthesized and found to possess significant antimicrobial activities. These compounds demonstrate effectiveness against a variety of microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Biological Activity and Molecular Interactions
Research on biologically active derivatives of 1,2,4-triazoles, including compounds structurally similar to the one , shows the presence of various intermolecular interactions like C-H…F and C-H…N in their crystalline solid forms. These interactions play a crucial role in molecular packing and are evaluated through computational procedures, indicating their significance in biological activity (Shukla et al., 2017).
Enzyme Inhibition Properties
In the context of enzyme inhibition, 1,2,4-triazole derivatives, related to the compound in focus, have been synthesized and studied for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors. Such properties suggest their relevance in treatments for conditions like Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).
Synthesis and Characterization
Extensive research has been conducted on synthesizing and characterizing various derivatives of 1,2,4-triazoles, including those structurally akin to this compound. This research provides valuable insights into their chemical properties and potential applications in various fields (Rameshbabu et al., 2019).
Antagonist Activity
Some derivatives of 1,2,4-triazoles have been tested for their 5-HT2 antagonist activity, which is significant in the development of medications for conditions like migraine and other neurological disorders (Watanabe et al., 1993).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of the compound “3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more detailed information about “this compound”, it’s difficult to discuss these factors .
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce cytotoxic effects in certain cell lines, leading to apoptosis or programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interaction with enzymes involved in metabolic pathways is particularly noteworthy, as it can lead to significant alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of the compound can lead to severe cytotoxicity and organ damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells . This alteration can lead to changes in cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKPAUVBSRCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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